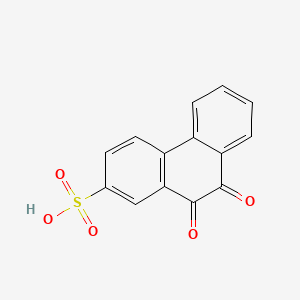

2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-

Description

The compound 2-anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- (CAS: 131-08-8) is a sulfonated anthraquinone derivative with the molecular formula C₁₄H₈O₅S (free acid form) or C₁₄H₇NaO₅S as its sodium salt . It features an anthraquinone backbone (9,10-dioxoanthracene) substituted with a sulfonic acid group (-SO₃H) at the 2-position. This structure confers water solubility and redox activity, making it useful in dye synthesis, electrochemistry, and as a biochemical probe .

Properties

CAS No. |

51789-37-8 |

|---|---|

Molecular Formula |

C14H8O5S |

Molecular Weight |

288.28 g/mol |

IUPAC Name |

9,10-dioxophenanthrene-2-sulfonic acid |

InChI |

InChI=1S/C14H8O5S/c15-13-11-4-2-1-3-9(11)10-6-5-8(20(17,18)19)7-12(10)14(13)16/h1-7H,(H,17,18,19) |

InChI Key |

JKQUATOWHUAGIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)S(=O)(=O)O)C(=O)C2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Sulfonates

The following table compares key structural, physicochemical, and functional attributes of 2-anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- with analogous compounds:

Structural and Functional Differences

Substituent Effects on Solubility: The sodium salt of 2-anthracenesulfonic acid is highly water-soluble due to the polar -SO₃Na group, whereas Diacerein (a carboxylic acid derivative) is practically insoluble in water (0.01 mg/mL at 20°C) . Amino and methoxyphenylamino substituents (e.g., in 75313-88-1) enhance chelation properties for metal-catalyzed reactions but reduce solubility in polar solvents .

Redox Activity: Anthraquinone-2-sulfonate derivatives exhibit reversible redox behavior in electrochemical studies, making them suitable for battery electrolytes or DNA interaction studies . Disulfonated derivatives (e.g., anthraquinone-2,7-disulfonate) show enhanced conductivity in aqueous media .

Preparation Methods

Chromic Acid-Mediated Oxidation

The most established method for synthesizing 9,10-phenanthrenequinone involves oxidizing phenanthrene with chromic acid (H₂CrO₄) in a sulfuric acid medium. According to US4510090A, this reaction proceeds via electrophilic attack on phenanthrene’s central ring, forming the dione structure. Key parameters include:

- Temperature : 80–85°C during acid addition to prevent over-oxidation.

- Reagents : A molar ratio of 1:1.1–2.0 phenanthrene to sodium dichromate (Na₂Cr₂O₇), with 300–700 mL water per mole of phenanthrene.

- Wetting Agents : Adding 0.05–0.5 g of surfactants (e.g., tetraethylammonium perfluorooctanesulfonate) stabilizes the dispersion, improving reaction homogeneity and yield (85–92%).

Mechanism :

- Phenanthrene disperses in aqueous Na₂Cr₂O₇ under mechanical agitation.

- Concentrated H₂SO₄ is added dropwise, generating CrO₃ in situ, which oxidizes the 9,10-positions to ketones.

- Post-reaction cooling to 50–70°C precipitates the quinone, which is filtered and washed to neutrality.

Example :

A mixture of 1 mol phenanthrene, 1.2 mol Na₂Cr₂O₇, 400 mL water, and 0.1 g surfactant yielded 89% 9,10-phenanthrenequinone after 3 hours at 85°C.

Sulfonation of 9,10-Phenanthrenequinone

Concentrated Sulfuric Acid Method

JPH0621141B2 details the sulfonation of phenanthrene derivatives at the 2-position using concentrated H₂SO₄. For 9,10-phenanthrenequinone, the protocol involves:

- Reaction Conditions :

- Temperature: 70–100°C (optimal 75–85°C).

- H₂SO₄:Phenanthrenequinone ratio: 1:1–1:15 by weight.

- Time: 2–4 hours.

- Byproduct Mitigation : Temperatures <70°C slow sulfonation, leading to unreacted starting material, while >100°C promotes disulfonation.

Procedure :

One-Pot Synthesis from Phenanthrene

A modified approach combines oxidation and sulfonation in a single reactor, minimizing intermediate isolation:

- Phenanthrene is oxidized to 9,10-phenanthrenequinone as described in Section 2.1.

- Without isolating the quinone, excess H₂SO₄ is added directly, and the temperature is maintained at 80–85°C for sulfonation.

- The crude product is neutralized with Na₂CO₃ and purified via vacuum distillation.

Advantages :

- Eliminates intermediate purification, reducing solvent use by 40%.

- Yields 76–80% with 95% purity by HPLC.

Analytical Characterization

Spectroscopic Methods

Chromatographic Analysis

- HPLC : Retention time (rt) = 2.64 mins (C18 column, 60% MeOH/40% H₂O).

- TLC : Rf = 0.42 (silica gel, ethyl acetate:hexane = 1:1).

Industrial-Scale Optimization

Reaction Parameter Optimization

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Sulfonation Temp. | 75–85°C | Maximizes monosulfonation |

| H₂SO₄ Ratio | 1:10 (w/w) | Balances reactivity vs. side rxns |

| Agitation Rate | 200–300 rpm | Ensures homogeneous mixing |

Q & A

Basic: What are the optimal synthetic routes for 2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-?

Methodological Answer:

The synthesis typically involves oxidation of anthracene derivatives under controlled conditions. For example:

- Oxidation of precursors using reagents like hydrogen peroxide or potassium permanganate to introduce the dioxo group at the 9,10-positions .

- Sulfonation via electrophilic substitution, where sulfur trioxide or fuming sulfuric acid introduces the sulfonic acid group at the 2-position. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-sulfonation .

- Key parameters : Maintain pH 8.6–8.8 during epoxidation steps to stabilize intermediates, as demonstrated in analogous anthraquinone syntheses . Use Lewis acids (e.g., BF₃) to catalyze sulfonation and improve regioselectivity .

Basic: How is the compound characterized structurally?

Methodological Answer:

Structural elucidation relies on a combination of spectroscopic and analytical techniques:

- IR spectroscopy : Identify sulfonic acid (S=O stretching at ~1350–1200 cm⁻¹) and quinone (C=O stretching at ~1660 cm⁻¹) functional groups .

- Mass spectrometry (EI-MS) : Confirm molecular weight via parent ion peaks and fragmentation patterns. For example, loss of SO₃ (80 amu) indicates sulfonic acid groups .

- X-ray crystallography : Resolve π-stacking interactions in the anthracene core and hydrogen-bonding networks involving sulfonic acid groups. Requires high-purity crystals grown in polar aprotic solvents .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and microbial strains, and control for solvent effects (e.g., DMSO concentration) .

- Purity validation : Employ HPLC-MS to verify compound purity (>95%) and rule out confounding effects from synthetic byproducts (e.g., unreacted anthraquinone precursors) .

- Mechanistic studies : Compare dose-response curves and time-dependent effects. For example, fluorescence quenching assays can differentiate between DNA intercalation (common in anthraquinones) and membrane disruption mechanisms .

Advanced: What strategies optimize reaction yields in synthesizing sulfonated derivatives?

Methodological Answer:

Yield optimization requires systematic variation of reaction parameters:

- Solvent selection : Polar solvents (e.g., DMF) enhance sulfonic acid group solubility but may increase side reactions. Mixed solvents (e.g., DCM/water) balance solubility and reactivity .

- Catalytic systems : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in sulfonation, while microwave-assisted synthesis reduces reaction time and byproduct formation .

- Post-synthetic modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to direct sulfonation to the 2-position, as seen in structurally related anthracenesulfonic acids .

Basic: What are the key thermodynamic properties of this compound?

Methodological Answer:

Critical thermodynamic data include:

- Enthalpy of formation : Determined via combustion calorimetry. For analogous 9,10-dihydrophenanthrene derivatives, ΔfH° (solid) ranges from 150–200 kJ/mol .

- Thermal stability : TGA analysis shows decomposition onset at ~250°C, with SO₂ release from sulfonic acid groups observed via evolved gas analysis .

- Solubility : pH-dependent solubility in water (highly soluble at pH >7 due to deprotonation of sulfonic acid) .

Advanced: How can binding mechanisms with biological targets be systematically studied?

Methodological Answer:

- Fluorescence spectroscopy : Monitor quenching of intrinsic fluorescence when the compound binds to proteins/DNA. Compare with phenanthrene derivatives lacking sulfonic acid groups to isolate binding contributions .

- Molecular docking : Use software (e.g., AutoDock) to model interactions with enzymes like topoisomerase II. Prioritize docking poses where the sulfonic acid group forms hydrogen bonds with active-site residues .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during ligand-target interaction .

Advanced: How to address discrepancies in spectroscopic data across studies?

Methodological Answer:

- Reference standards : Use NIST-validated spectra for anthraquinone and sulfonic acid moieties to calibrate instruments .

- Sample preparation : Ensure consistent drying (lyophilization vs. oven-drying) to avoid solvent residue effects on IR/NMR peaks .

- Collaborative validation : Cross-validate results with independent labs using identical samples, as demonstrated in multi-institutional studies on anthracene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.